REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([C:7]([OH:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[Br:11]Br>C(Cl)Cl.[Fe]>[Br:11][C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[C:2]([CH:3]=1)[C:7]([OH:9])=[O:8]
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
were stirred at 0° for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At this point the reaction, which
|
Type
|
STIRRING
|
Details
|
to facilitate stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated at 45° for 16 hr
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
WASH
|
Details
|
washed 2× with 10% NaHSO3, 1× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the volatiles
|
Type
|
ADDITION
|
Details
|
a 2:1 mixture of 5-bromo to 3-bromotoluic acid
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 95% EtOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |